N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 882119-50-8
Cat. No.: VC4217971
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 882119-50-8 |
---|---|
Molecular Formula | C17H19NO2S |
Molecular Weight | 301.4 |
IUPAC Name | N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C17H19NO2S/c1-2-20-15-9-5-4-8-14(15)18-17(19)13-11-21-16-10-6-3-7-12(13)16/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,19) |
Standard InChI Key | RLEIEHHFVHKDRU-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s backbone consists of a 4,5,6,7-tetrahydro-1-benzothiophene system, which merges a benzothiophene heterocycle with a partially saturated cyclohexene ring. This configuration imparts rigidity while maintaining electronic delocalization across the aromatic system. The ethoxyphenyl group at the 2-position introduces steric bulk and electron-donating effects via the ethoxy (–OCH₂CH₃) substituent, while the carboxamide (–CONH₂) at the 3-position enhances hydrogen-bonding capacity .
Table 1: Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₉NO₂S | |
Molar Mass (g/mol) | 304.42 | |
Melting Point (°C) | 148–150 | |
Solubility in DMSO | 25 mg/mL | |
LogP (Predicted) | 3.2 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxyphenyl and carboxamide groups. The ¹H NMR spectrum shows a triplet at δ 1.4 ppm for the ethyl group’s methyl protons and a multiplet at δ 6.8–7.3 ppm for the aromatic protons. Infrared (IR) spectroscopy confirms the carboxamide via N–H stretching at 3320 cm⁻¹ and C=O absorption at 1665 cm⁻¹. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 304.1, consistent with the molecular formula.
Synthetic Methodology
Key Synthetic Routes
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Coupling Agent | EDC·HCl | +15% |
Catalyst | DMAP (10 mol%) | +10% |
Solvent | Dichloromethane | Baseline |
Temperature | 25°C | +5% |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity, critical for pharmaceutical applications .
Physicochemical Properties
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